molecular formula C20H19N3O3S3 B2756528 Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 476466-07-6

Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No. B2756528
CAS RN: 476466-07-6
M. Wt: 445.57
InChI Key: NQGJSPAFWCXLRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted to 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium .


Molecular Structure Analysis

The molecular formula of “Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate” is C20H19N3O3S3 . It has an average mass of 445.578 Da and a monoisotopic mass of 445.058838 Da .


Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator . The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

The compound’s structure suggests potential anti-inflammatory and analgesic properties. Researchers have explored its effects on pain relief and inflammation inhibition. Specifically, studies have investigated its interaction with cyclooxygenase 2 (COX-2) receptors, aiming to enhance selectivity over COX-2. Computational tools predict favorable pharmacokinetics and toxicological properties, while in-vivo tests demonstrate anti-nociceptive activity .

Antidiabetic Activity

Another area of interest is the compound’s potential antidiabetic effects. Researchers have synthesized related derivatives, including 2-methyl/benzylthio pyrimidines. These compounds were evaluated for their antidiabetic activity, and some analogues exhibited promising results. Further investigations could explore their mechanisms of action and potential clinical applications .

Anticancer Properties

Certain benzyl derivatives have demonstrated anticancer activity. For instance, the p-chlorobenzylamino derivative and p-chloro/p-methoxyphenethylamino analogues inhibited the growth of U-937 and SK-MEL-1 cancer cell lines. Understanding their mode of action and optimizing their efficacy could lead to novel cancer therapies .

Mechanism of Action

These novel bi-heterocycles were tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme . The in silico study of these molecules was also coherent with their enzyme inhibition data .

properties

IUPAC Name

benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c24-17(13-27-12-16-9-5-2-6-10-16)21-19-22-23-20(29-19)28-14-18(25)26-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGJSPAFWCXLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

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